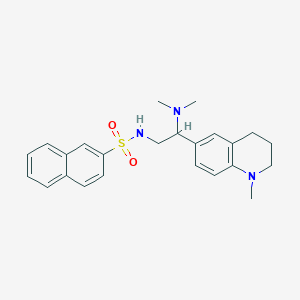
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound known for its unique structural and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide typically involves multi-step organic synthesis processes. The starting materials usually include derivatives of naphthalene and tetrahydroquinoline.
Step 1 Formation of the Naphthalene Sulfonyl Chloride: The initial step often involves sulfonylation of naphthalene to form naphthalene sulfonyl chloride. This can be achieved by reacting naphthalene with chlorosulfonic acid under controlled temperature conditions.
Step 2 Synthesis of Tetrahydroquinoline Intermediate: Concurrently, 1-methyl-1,2,3,4-tetrahydroquinoline is synthesized via catalytic hydrogenation of quinoline derivatives.
Step 3 Coupling Reaction: The coupling of the intermediate with dimethylamine and the naphthalene sulfonyl chloride forms the final product. This reaction typically takes place in the presence of a base like triethylamine and under inert atmospheric conditions to prevent side reactions.
Industrial Production Methods
Industrial-scale production would mirror the lab synthesis but optimized for efficiency and yield. This could involve the use of continuous flow reactors to manage the exothermic reactions and ensure uniform product quality.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation, especially at the dimethylamino or tetrahydroquinoline moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might be possible but are less common due to the stability of the compound's functional groups.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, utilizing reagents like sulfuric acid or nitric acid for nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Catalytic hydrogenation over palladium/carbon.
Substitution: Concentrated sulfuric acid for sulfonation.
Major Products
Oxidation and substitution reactions yield products with modified functional groups, leading to potentially new compounds with different properties and applications.
科学研究应用
The compound's unique structure lends itself to numerous applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Serves as a probe in biochemical assays due to its fluorescent properties.
Medicine: Potential pharmaceutical intermediate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Applied in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide exerts its effects through several mechanisms:
Molecular Targets: Interacts with specific enzymes and receptors, potentially inhibiting or activating their biological functions.
Pathways: Modulates signaling pathways related to cell growth and differentiation, making it a candidate for cancer research and therapy.
相似化合物的比较
Similar Compounds
N-(2-(dimethylamino)ethyl)naphthalene-2-sulfonamide
1-Methyl-1,2,3,4-tetrahydroquinoline derivatives
Naphthalene sulfonamide derivatives
Uniqueness
Its distinct combination of dimethylamino, tetrahydroquinoline, and naphthalene sulfonamide groups imparts a unique set of reactivity and properties not found in simpler analogs. This makes it particularly versatile in synthetic applications and research.
Conclusion
N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)naphthalene-2-sulfonamide is a highly valuable compound with significant potential across multiple fields due to its unique structure and reactivity. Its synthesis, reactions, and applications illustrate the breadth of possibilities in organic chemistry and beyond.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-26(2)24(21-11-13-23-20(15-21)9-6-14-27(23)3)17-25-30(28,29)22-12-10-18-7-4-5-8-19(18)16-22/h4-5,7-8,10-13,15-16,24-25H,6,9,14,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREBSSMBZCFVPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile](/img/structure/B2358105.png)
![Tert-butyl 3-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperidine-1-carboxylate](/img/structure/B2358107.png)



![2-(4-chlorophenoxy)-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2358115.png)
![1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2358116.png)

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide](/img/structure/B2358118.png)

![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2358121.png)

